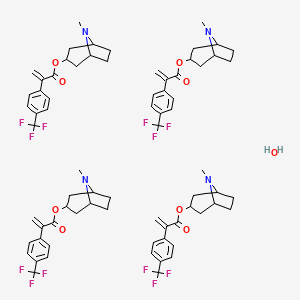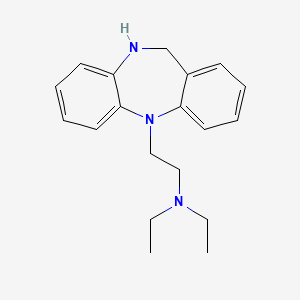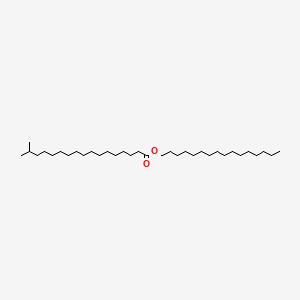
Acetohydroxamic acid, 2-(4-methylvaleramido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-(4-methylvaleramido)- is a chemical compound with the molecular formula C8H16N2O3. It is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-(4-methylvaleramido)- typically involves the reaction of acetohydroxamic acid with 4-methylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetohydroxamic acid, 2-(4-methylvaleramido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-(4-methylvaleramido)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to inhibit urease.
Medicine: It has potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria.
Industry: The compound is used in industrial processes, including the reprocessing of spent nuclear fuel
Wirkmechanismus
The mechanism of action of acetohydroxamic acid, 2-(4-methylvaleramido)- involves the inhibition of the enzyme urease. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the production of ammonia, which is beneficial in treating infections caused by urease-producing bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetohydroxamic acid: The parent compound, known for its urease inhibition properties.
Salicylhydroxamic acid: Another hydroxamic acid with similar enzyme inhibition properties.
Methylhydroxamic acid: A derivative with similar chemical properties.
Uniqueness
Acetohydroxamic acid, 2-(4-methylvaleramido)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit urease makes it particularly valuable in medical and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
73912-96-6 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanamide |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)3-4-7(11)9-5-8(12)10-13/h6,13H,3-5H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
PJMAZHTVDJYQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


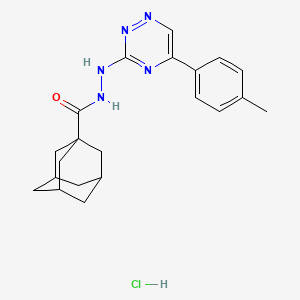

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
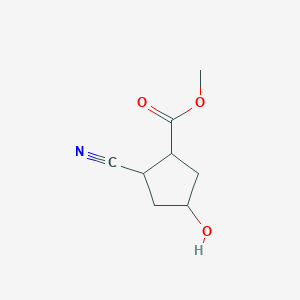
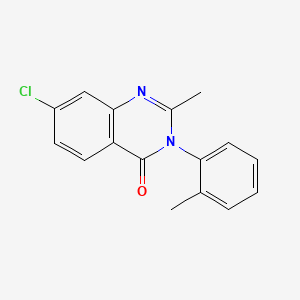

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

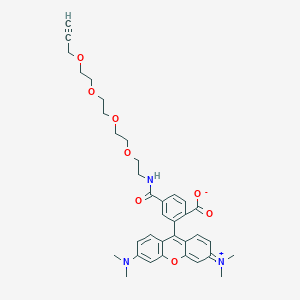
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
